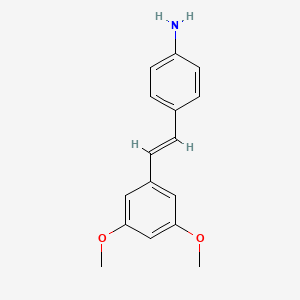
(E)-4-(3,5-Dimethoxystyryl)aniline
Overview
Description
Aniline derivatives are a class of organic compounds that contain an amino group (-NH2) attached to a phenyl group. They are widely used in the synthesis of dyes, drugs, plastics, and many other chemicals .
Synthesis Analysis
Aniline derivatives can be synthesized through various methods. For instance, a study mentioned the development of a microwave reduction method to synthesize single Pt atoms anchored on aniline-stacked graphene . This method resulted in a compound with outstanding hydrogen evolution reaction (HER) performance .Molecular Structure Analysis
The molecular structure of aniline derivatives can be characterized using various spectroscopic techniques. For example, FT-IR spectra, UV-Vis absorption spectra, and X-ray diffraction patterns were used to characterize the molecular structures of polymers synthesized from aniline .Chemical Reactions Analysis
Aniline derivatives can participate in various chemical reactions. For instance, they can be used in the extraction of aniline from wastewater through physical and reactive extraction equilibria .Physical And Chemical Properties Analysis
The physical and chemical properties of aniline derivatives can be influenced by various factors. For instance, the distribution coefficient (D) of aniline in physical extraction follows the sequence BA > MTBE > n-decanol > n-heptane .Scientific Research Applications
Electro-oxidative C–H Amination of Heteroarenes
This compound can be used in the electro-oxidative C–H amination of heteroarenes with aniline derivatives via a radical–radical cross-coupling process . This electrosynthetic approach enables a facile access to a wide variety of synthetically useful hetero-arene derivatives .
Synthesis of Polymers
“(E)-4-(3,5-Dimethoxystyryl)aniline” can be used in the synthesis of polymers. For instance, polyaniline doped with camphor sulfonic acid, poly (2,5-dimethoxyaniline) and their copolymers were synthesized by an interfacial method . The FT-IR spectra, UV-Vis absorption spectra, and X-ray diffraction patterns were used to characterize the molecular structures of the polymers .
Extraction of Aniline from Wastewater
This compound can also be used in the extraction of aniline from wastewater . The physical and reactive extraction equilibria of aniline at 298.2 ± 0.5 K were studied .
Mechanism of Action
The mechanism of action of aniline derivatives can vary depending on their specific structure and application. For example, in the context of hydrogen evolution reaction (HER), the coordination of atomically isolated Pt with the nitrogen of aniline optimized the electronic structure of Pt and the hydrogen adsorption energy, eventually promoting HER activity .
Future Directions
The future directions in the research and application of aniline derivatives are vast. For instance, the development of efficient and cost-effective electrocatalysts for hydrogen evolution reaction (HER) is highly desired for the hydrogen economy . Another potential direction could be the selective synthesis of C-2/C-3 aminated five-membered heteroarenes incorporated various functionalities with aniline derivatives in a sustainable way .
properties
IUPAC Name |
4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-18-15-9-13(10-16(11-15)19-2)4-3-12-5-7-14(17)8-6-12/h3-11H,17H2,1-2H3/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVZJSLFOMGJOS-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C/C2=CC=C(C=C2)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Bromo-4-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6320788.png)
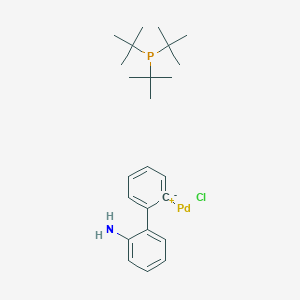



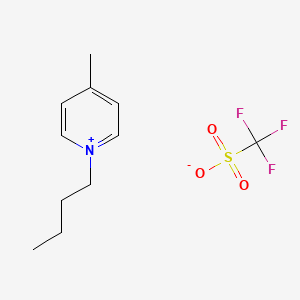


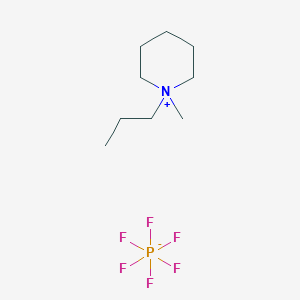
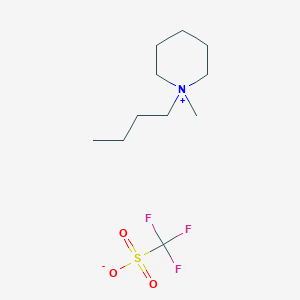
![7-Methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine, 95%](/img/structure/B6320851.png)

